4-Fluoro-3'-methoxybenzhydrol
Description
Contextualization of Substituted Benzhydrols in Contemporary Chemical Research
Substituted benzhydrols, also known as diarylmethanols, are characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings. This structural motif is a cornerstone in organic synthesis, primarily due to the reactivity of the hydroxyl group and the stability of the corresponding benzhydryl carbocation. The benzhydryl moiety is frequently employed as a protecting group for various functional groups, including alcohols, thiols, and carboxylic acids, owing to its stability under a range of reaction conditions and its facile removal via hydrogenolysis or under acidic conditions. chemicalbook.com
Beyond their role as protecting groups, the diarylmethanol framework is a common feature in numerous compounds of pharmaceutical and materials science interest. The ability to introduce a wide variety of substituents onto the phenyl rings allows for the fine-tuning of the molecule's steric and electronic properties, making substituted benzhydrols valuable precursors for the synthesis of complex molecular architectures. chemicalbook.com
Significance of Fluorine and Methoxy (B1213986) Substituents in Aromatic Systems and Molecular Design
The strategic incorporation of fluorine atoms and methoxy groups into aromatic systems is a widely utilized strategy in modern molecular design, particularly in the field of medicinal chemistry. The introduction of fluorine can profoundly influence a molecule's physicochemical properties. Due to its high electronegativity and relatively small size, fluorine can alter a molecule's acidity, basicity, and dipole moment. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of a drug candidate. core.ac.uk
The methoxy group (-OCH3), while also influencing the electronic landscape of an aromatic ring, does so through a combination of inductive and resonance effects. The oxygen atom is electron-withdrawing by induction, yet its lone pairs can be donated into the aromatic system via resonance, making the ring more electron-rich, particularly at the ortho and para positions. This dual nature allows the methoxy group to modulate the reactivity of the aromatic ring and to participate in hydrogen bonding, which can be crucial for molecular recognition and binding affinity. The strategic placement of a methoxy group can therefore be a powerful tool in designing molecules with specific biological activities.
Research Imperatives and Scope for Investigating 4-Fluoro-3'-methoxybenzhydrol
The compound this compound, with its distinct substitution pattern, presents a compelling case for detailed investigation. The presence of a fluorine atom on one phenyl ring and a methoxy group on the other at the meta position creates an asymmetric electronic environment. This asymmetry can be expected to influence its reactivity, spectroscopic properties, and potential applications.
The primary research imperatives for a compound like this compound include the development of efficient and selective synthetic routes, a thorough characterization of its spectroscopic and physicochemical properties, and an exploration of its reactivity in various chemical transformations. Understanding these fundamental aspects is crucial for unlocking its potential as a building block in the synthesis of more complex molecules with desired functionalities. The following sections will delve into the known and projected details regarding the synthesis and properties of this specific substituted benzhydrol.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFPJJBUBMSEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 4 Fluoro 3 Methoxybenzhydrol
Convergent and Divergent Synthetic Routes from Precursor Molecules
Divergent synthesis, on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related compounds. researchgate.net This strategy is particularly useful for creating a library of analogs for structure-activity relationship studies. Starting from a common benzophenone (B1666685) precursor, a divergent approach could be employed to generate a series of substituted benzhydrols, including the target compound.
Formation of Substituted Benzophenones as Key Intermediates
The Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of aryl ketones, including substituted benzophenones. ukzn.ac.zaoregonstate.edu This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). oregonstate.edu For the synthesis of 4-fluoro-3'-methoxybenzophenone (B1325093), this could involve the reaction of fluorobenzene (B45895) with 3-methoxybenzoyl chloride or the reaction of anisole (B1667542) with 4-fluorobenzoyl chloride. oregonstate.edu
However, the regioselectivity of Friedel-Crafts acylation can be a challenge, potentially leading to a mixture of ortho, meta, and para isomers. The directing effects of the substituents on the aromatic rings play a crucial role in determining the product distribution. In some cases, a mixture of isomers is obtained, necessitating purification steps to isolate the desired product. oregonstate.edu For instance, the Friedel-Crafts acylation of fluorobenzene with 4-methoxybenzoyl chloride has been reported to yield a mixture of products, including the desired 4-fluoro-4'-methoxybenzophenone (B1294324) and its hydroxy derivative, which can be difficult to separate. oregonstate.edu
Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |
| Anisole | 4-Chlorobenzoyl chloride | AlCl₃ | 4-Chloro-4'-methoxybenzophenone | oregonstate.edu |
| Fluorobenzene | 4-Chlorobenzoyl chloride | AlCl₃ | 4-Chloro-4'-fluorobenzophenone | oregonstate.edu |
| Fluorobenzene | 4-Methoxybenzoyl chloride | AlCl₃ | 4-Fluoro-4'-methoxybenzophenone (mixture) | oregonstate.edu |
| Bromobenzene | 4-tert-Butylbenzoyl chloride | AlCl₃ | 4-Bromo-4'-tert-butylbenzophenone | oregonstate.edu |
Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional methods for C-C bond formation. These methods often offer milder reaction conditions and greater functional group tolerance. While direct palladium-catalyzed aroylation for the synthesis of 4-fluoro-3'-methoxybenzophenone is not extensively detailed in the provided results, related palladium-catalyzed reactions for the formation of C-C bonds are well-established. dntb.gov.uarsc.org For instance, palladium-catalyzed dehydrogenative cyclization has been used to prepare fluorenone from 4-fluoro-4'-methoxybenzophenone. ossila.com This suggests the potential for developing palladium-catalyzed aroylation strategies for the synthesis of the key benzophenone intermediate.
Stereoselective Reduction of Carbonyl Precursors to the Benzhydrol Scaffold
Once the 4-fluoro-3'-methoxybenzophenone intermediate is obtained, the subsequent step is the reduction of the carbonyl group to form the benzhydrol. Achieving high stereoselectivity in this reduction is paramount for obtaining the desired enantiomer of 4-Fluoro-3'-methoxybenzhydrol.
Enantioselective reduction of prochiral ketones is a cornerstone of asymmetric synthesis. The use of chiral catalysts in conjunction with reducing agents like sodium borohydride (B1222165) (NaBH₄) allows for the preparation of optically active secondary alcohols. Research has shown that the presence of a fluorine atom on the benzophenone, particularly at the ortho position, can significantly enhance enantioselectivity in borohydride reductions catalyzed by optically active cobalt(II) complexes. acs.orgnih.govacs.orgrsc.org This effect is attributed to chelation between the fluorine atom and the carbonyl oxygen, which helps to fix the conformation of the substrate and improve the differentiation of the two aryl groups by the chiral catalyst. acs.orgacs.orgrsc.org
While the target molecule has a fluorine at the para-position, studies on related fluorinated benzophenones provide valuable insights. For example, the reduction of 2-fluorobenzophenone (B1294949) yielded the corresponding benzhydrol with high enantioselectivity (81% ee), whereas 4-fluorobenzophenone (B154158) gave a much lower enantiomeric excess (14% ee). acs.org This highlights the significant influence of the substituent position on the stereochemical outcome.
Table 2: Enantioselective Borohydride Reduction of Fluorinated Benzophenones
| Substrate | Catalyst | Reducing Agent | Enantiomeric Excess (ee) | Reference |
| 2-Fluorobenzophenone | (R,R)-Cobalt(II) complex | Modified NaBH₄ | 81% | acs.org |
| 4-Fluorobenzophenone | (R,R)-Cobalt(II) complex | Modified NaBH₄ | 14% | acs.org |
| Various ortho-fluorinated benzophenones | Optically active ketoiminatocobalt(II) complexes | Modified lithium borohydride | 88-96% | acs.orgnih.gov |
Transition metal-catalyzed asymmetric hydrogenation is another highly effective method for the enantioselective reduction of ketones. acs.orgbohrium.com Ruthenium, rhodium, iridium, and copper-based catalysts, often in combination with chiral ligands, have been successfully employed for the hydrogenation of benzophenones to chiral benzhydrols. acs.orgtemple.eduresearchgate.net
For instance, a BINAP/chiral diamine Ru complex has been shown to be effective in the asymmetric hydrogenation of various ortho-substituted benzophenones with high enantioselectivity. acs.org Similarly, iridium(III) complexes with chiral PNP-type ligands have demonstrated high efficiency in the asymmetric hydrogenation of ortho-substituted benzophenones. temple.edu Recent studies have also explored the use of earth-abundant metals, with copper-catalyzed asymmetric hydrogenation of unsymmetrical ortho-bromo substituted benzophenones showing promising results. researchgate.net These methodologies offer a powerful toolkit for the stereoselective synthesis of chiral diarylmethanols like this compound.
Table 3: Transition Metal-Catalyzed Asymmetric Hydrogenation of Benzophenones
| Catalyst System | Substrate Scope | Key Features | Reference |
| BINAP/chiral diamine Ru complex | Various ortho-substituted benzophenones | Consistently high enantiomeric excess | acs.org |
| Ir(III)/HengPNP complex | Ortho-substituted benzophenones | Excellent enantiomeric excess, high turnover number | temple.edu |
| Copper-based catalyst | Unsymmetrical ortho-bromo substituted benzophenones | High enantioselectivity, use of earth-abundant metal | researchgate.net |
| Mn(I) with chiral PNN ligands | Unsymmetrical benzophenones | Excellent activity and enantioselectivity | bohrium.com |
Stereocontrolled Reduction Strategies for Diaryl Ketones
The reduction of the precursor diaryl ketone, 4-fluoro-3'-methoxybenzophenone, to the target benzhydrol presents a significant challenge in controlling stereochemistry. The development of chiral catalysts has enabled highly enantioselective reductions of unsymmetrical benzophenones.
Ruthenium and cobalt complexes have shown particular promise in this area. For instance, chiral RuCl₂(phosphine)₂(1,2-diamine) complexes serve as effective precatalysts for the hydrogenation of various benzophenones. cmu.edu These reactions, often conducted in solvents like 2-propanol with a base such as potassium tert-butoxide, can proceed with high substrate-to-catalyst ratios, making them efficient for larger-scale synthesis. cmu.edu For ortho-substituted benzophenones, the use of a chiral Ru complex with a BINAP/chiral diamine ligand system can lead to the formation of chiral diarylmethanols with high enantiomeric excess (ee). cmu.edu
Optically active ketoiminatocobalt(II) complexes have also been successfully employed for the enantioselective borohydride reduction of benzophenones. acs.org Research has shown that a fluorine atom at the ortho position of the benzophenone is particularly effective for achieving high enantioselectivity. acs.org The use of modified lithium borohydride as the reducing agent in the presence of these cobalt catalysts can afford the corresponding chiral benzhydrols in high yields and with excellent enantioselectivity, often between 88-96% ee. acs.org While 4-fluoro-3'-methoxybenzophenone itself does not have an ortho-fluoro substituent, these findings highlight a general strategy where the electronic nature and position of substituents are crucial for achieving high stereocontrol in the reduction process.
Targeted Functionalization and Derivatization Strategies
Once synthesized, this compound can be further modified at its two key reactive sites: the hydroxyl group and the two aromatic rings.
The hydroxyl group of the benzhydrol is a primary site for functionalization. Standard reactions such as etherification and esterification can be performed to introduce a variety of functional groups, potentially altering the molecule's physical and biological properties.
Dehydrative etherification represents a key transformation. For example, the reaction of benzhydrols with a second alcohol, catalyzed by a combination of pentafluorophenylboronic acid and oxalic acid, can form new C-O bonds to produce ethers. bath.ac.uk The selectivity of this intermolecular "crossed-etherification" can be influenced by the reaction concentration to favor the desired unsymmetrical ether over the symmetrical ether derived from the benzhydrol starting material. bath.ac.uk Benzhydryl ethers can also be introduced under mild conditions using catalytic amounts of p-toluenesulfonic acid or by reaction with O-diphenylmethyl trichloroacetimidate. scispace.comresearchgate.net These methods provide pathways to selectively protect or modify the hydroxyl group in the presence of other functionalities.
Furthermore, the hydroxyl group can be oxidized back to a ketone. This transformation is useful for synthetic routes that may require the temporary presence of the alcohol.
The two aromatic rings of this compound offer opportunities for further substitution, guided by the existing fluoro and methoxy (B1213986) groups. These substituents direct incoming electrophiles to specific positions on the ring.
In the case of this compound, the directing effects of these two groups would guide further functionalization. On the fluoro-substituted ring, electrophilic aromatic substitution would be directed primarily to the positions ortho to the fluorine atom (and meta to the benzhydryl carbon). On the methoxy-substituted ring, substitution would be directed to the positions ortho and para to the methoxy group. The relative directing power of fluorine versus a methoxy group in lithiation reactions has been studied, with fluorine showing a competitive directing effect. researchgate.net
Advanced C-H activation strategies provide modern tools for such functionalizations. chimia.ch Transition metal-catalyzed C-H activation can enable the introduction of new functional groups without the need for pre-functionalized substrates. chimia.chnih.gov For instance, cobalt-catalyzed C-H activation has been used to synthesize fluoroalkylated isoquinolinones from benzamides, demonstrating the feasibility of functionalizing C-H bonds in the presence of fluorine-containing moieties. nih.gov Such directed approaches could be strategically applied to one of the aromatic rings of this compound, potentially by first converting the hydroxyl group into a directing group.
Green Chemistry Principles in the Synthesis of Fluorinated Benzhydrols
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for fluorinated compounds, focusing on catalytic efficiency, solvent choice, and safer fluorination methods.
The catalytic hydrogenation of benzophenones to benzhydrols is highly influenced by the choice of catalyst and solvent, which can dictate both the reaction rate and the selectivity towards the desired alcohol versus over-hydrogenated products like diphenylmethane. researchgate.netmdpi.com
Palladium-based catalysts are commonly used, and their performance is significantly affected by the solvent. researchgate.netmdpi.com For example, a palladium catalyst on a nitrogen-doped carbon nanotube support showed high selectivity for benzhydrol in tetrahydrofuran (B95107) (THF). researchgate.net In contrast, using isopropanol (B130326) as the solvent with a different palladium-on-carbon support favored the formation of diphenylmethane. mdpi.com The polarity of the solvent can also play a crucial role; for some catalysts, selectivity towards benzhydrol increases with solvent polarity. mdpi.com Water is emerging as a highly effective and sustainable solvent for the hydrogenation of ketones like acetophenone, demonstrating superior performance with rhodium catalysts on both carbon and alumina (B75360) supports. rsc.org
The following interactive table summarizes the impact of different catalysts and solvents on the hydrogenation of benzophenone, the parent compound for the precursor to this compound.
Traditional methods for introducing fluorine into organic molecules often involve hazardous reagents like elemental fluorine or hydrofluoric acid. numberanalytics.com Modern green chemistry seeks to replace these with safer and more sustainable alternatives.
Key developments in this area include:
Electrophilic Fluorinating Agents: Reagents like Selectfluor (F-TEDA-BF₄) are stable, less hazardous, and can be used for the fluorination of a wide range of substrates, including aromatic compounds, often under mild conditions. mdpi.comsibran.ru Catalyst-free photochemical fluorination of aromatic ketones using Selectfluor has also been demonstrated. dp.techresearchgate.net
Electrochemical Fluorination: This technique uses electricity to drive fluorination, avoiding the need for stoichiometric fluorinating reagents and reducing waste. numberanalytics.com It is a promising method for the sustainable synthesis of fluorinated aromatics. numberanalytics.com
Photocatalytic Fluorination: The use of visible light to initiate fluorination reactions offers a mild and selective alternative. numberanalytics.commdpi.comvapourtec.com This method can be used for the direct C-H fluorination of arenes. mdpi.comtradespace.io Recently, a photochemical copper-mediated fluorination of aryl iodides using AgF at room temperature has been reported, which is also applicable to radiofluorination. acs.org
Mechanochemical Methods: A solid-state aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) has been developed, which eliminates the need for toxic, high-boiling point solvents and can be performed under ambient conditions. rsc.org
Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Fluoro 3 Methoxybenzhydrol
Carbocation Chemistry and Unimolecular Substitution Reactions
The hydroxyl group of the benzhydrol core can participate in substitution reactions, which typically proceed through a unimolecular (SN1) mechanism involving a benzhydryl carbocation intermediate. The stability of this intermediate is paramount to the reaction rate and is significantly influenced by the electronic nature of the substituents on the aromatic rings.
Acid-Catalyzed Transformations and Carbocation Intermediate Stability
In the presence of acid, the hydroxyl group of 4-Fluoro-3'-methoxybenzhydrol can be protonated, forming a good leaving group (water). Departure of the leaving group generates a diarylmethyl carbocation. The stability of this carbocation is a critical factor determining the rate of reaction.
Substituents on the phenyl rings play a crucial role in stabilizing or destabilizing this positively charged intermediate through resonance and inductive effects.
Fluoro Group (-F): The fluorine atom at the 4-(para) position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). It also has a weaker, opposing electron-donating resonance effect (+R effect) due to its lone pairs. For halogens, the inductive effect typically dominates, thus the fluoro group is considered deactivating and destabilizes a positive charge on the benzylic carbon.
Hammett Analysis of Electronic Effects on Reaction Rates
Hammett analysis is a valuable tool for quantifying the influence of substituents on the reaction rates of aromatic compounds. For SN1 reactions of benzhydrol derivatives, a linear free-energy relationship is often observed when plotting the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ). A particularly good correlation is often found with the σ+ parameter, which accounts for the enhanced resonance stabilization of a positive charge by a substituent.
| Substituent | Position | Hammett Constant (σ⁺) | Expected Effect on Carbocation Stability |
| 4-Fluoro | para | +0.07 | Destabilizing |
| 3'-Methoxy | meta | +0.05 | Slightly Stabilizing |
Note: Hammett constants are indicative and can vary slightly with reaction conditions. The σ⁺ value for a meta-substituent is often similar to its σ value as direct resonance stabilization is not possible.
The analysis suggests that the strong destabilizing inductive effect of the para-fluoro group would likely have a more pronounced impact on the reaction rate than the weaker stabilizing effect of the meta-methoxy group. This would result in a slower unimolecular substitution rate compared to unsubstituted benzhydrol.
Redox Chemistry of Substituted Benzhydrols
The benzhydrol functional group is susceptible to both oxidation and reduction, forming a redox couple with its corresponding benzophenone (B1666685).
Oxidation Pathways and Kinetic Studies of Benzhydrol Derivatives
Substituted benzhydrols can be oxidized to their corresponding benzophenones using a variety of oxidizing agents, including chromium(VI) reagents (e.g., chromic acid, pyridinium (B92312) chlorochromate) and permanganate. Kinetic studies of these oxidations reveal that the reactions are often first-order with respect to both the benzhydrol and the oxidant.
The reaction mechanism typically involves the formation of an intermediate, such as a chromate (B82759) ester, followed by a rate-determining step that involves the cleavage of the carbon-hydrogen bond at the alcohol carbon (the α-C-H bond). Evidence for this comes from kinetic isotope effect studies, where replacing the α-hydrogen with deuterium (B1214612) leads to a significant decrease in the reaction rate.
The electronic effects of substituents influence the rate of oxidation. Electron-releasing substituents on the phenyl rings generally accelerate the reaction, as they can stabilize the electron-deficient transition state that develops during hydride ion transfer or C-H bond cleavage. Conversely, electron-withdrawing groups tend to retard the rate. In the case of this compound, the electron-withdrawing fluoro group would be expected to decrease the oxidation rate, while the methoxy (B1213986) group would have a less pronounced, slightly rate-enhancing effect.
| Oxidizing Agent | Typical Product | Key Mechanistic Step |
| Cr(VI) reagents | 4-Fluoro-3'-methoxybenzophenone (B1325093) | Cleavage of α-C-H bond |
| Permanganate (KMnO₄) | 4-Fluoro-3'-methoxybenzophenone | Hydride transfer |
| Hydrogen Peroxide (H₂O₂) | 4-Fluoro-3'-methoxybenzophenone | Catalytic oxidation |
Photoreductive Interconversions within the Benzhydrol-Benzophenone System
The benzhydrol-benzophenone system can undergo photochemical interconversion. The photoreduction of a benzophenone to a benzhydrol is a classic photochemical reaction. The process is initiated by the absorption of UV light by the benzophenone derivative, which promotes it from its ground state (S₀) to an excited singlet state (S₁). This is followed by a very efficient intersystem crossing to the triplet state (T₁).
The triplet state of the benzophenone has a diradical character and is a powerful hydrogen atom abstractor. It can abstract a hydrogen atom from a suitable donor, such as an alcohol solvent (e.g., isopropanol) or another benzhydrol molecule, to form two radical intermediates: a ketyl radical (from the benzophenone) and another radical from the hydrogen donor.
In a system containing 4-Fluoro-3'-methoxybenzophenone and this compound, the excited triplet state of the benzophenone can abstract the α-hydrogen from the benzhydrol molecule. This results in the formation of two identical 4-fluoro-3'-methoxybenzhydryl ketyl radicals. These two ketyl radicals can then dimerize to form a pinacol. The quantum yield of photoreduction can be close to 2.0, as the radical derived from the hydrogen donor can also reduce a ground-state benzophenone molecule.
The kinetics of photoreduction are sensitive to the substituents on the benzophenone ring. The rate of hydrogen abstraction can be influenced by the stability of the resulting ketyl radical.
Influence of Fluorine and Methoxy Substituents on Reaction Kinetics and Selectivity
The fluorine and methoxy substituents on the phenyl rings of this compound exert significant influence on the molecule's reactivity through a combination of inductive and mesomeric (resonance) effects. These electronic effects modulate the stability of the key benzhydryl cation intermediate, thereby affecting reaction rates and the selectivity of chemical transformations.
Inductive and Mesomeric Effects on Reaction Pathways
Inductive Effect (I): This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms.
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect destabilizes a positive charge on the adjacent benzylic carbon, thereby potentially slowing down reactions that proceed through a carbocationic intermediate.
Methoxy Group: The oxygen atom of the methoxy group is also electronegative and exerts an electron-withdrawing inductive effect (-I).
Mesomeric Effect (M): This effect involves the delocalization of π-electrons and lone pairs through the conjugated system.
Fluorine: The fluorine atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, resulting in a positive mesomeric effect (+M). This effect can partially counteract its strong -I effect.
Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+M effect), as the lone pairs on the oxygen atom can delocalize into the aromatic ring. This effect is generally more dominant than its -I effect.
In this compound, the para-fluoro substituent will have a net electron-withdrawing effect on its phenyl ring due to the dominance of the -I effect over the +M effect. Conversely, the meta-methoxy group on the other phenyl ring will have a net electron-donating effect primarily through resonance. The stability of the benzhydryl cation is therefore a composite of these effects. The electron-donating methoxy group will significantly stabilize the positive charge, while the electron-withdrawing fluorine will have a destabilizing influence.
| Substituent | Inductive Effect | Mesomeric Effect | Overall Electronic Effect |
| 4-Fluoro | -I (Strong) | +M (Weak) | Electron-withdrawing |
| 3'-Methoxy | -I (Moderate) | +M (Strong) | Electron-donating |
This table provides a qualitative summary of the electronic effects of the substituents.
Stereoelectronic Control in Transformations
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the outcome of a reaction. In reactions of this compound, particularly those involving the formation of a new stereocenter at the benzylic carbon, stereoelectronic control can play a crucial role in determining the stereoselectivity of the product.
For instance, in a reaction with a prochiral nucleophile, the facial selectivity of the attack on the planar benzhydryl cation can be influenced by the substituents. The trajectory of the incoming nucleophile may be directed by the electronic nature and steric bulk of the substituted phenyl rings. While direct studies on the stereoelectronic control in reactions of this compound are not available, general principles suggest that the differing electronic properties of the 4-fluorophenyl and 3-methoxyphenyl (B12655295) groups could lead to a degree of diastereoselectivity in reactions where a new chiral center is formed.
Neighboring group participation is another stereoelectronic effect that can influence reaction outcomes, often leading to retention of stereochemistry. However, in the case of this compound, direct participation of the fluoro or methoxy groups in stabilizing the carbocation through space is less likely compared to substituents at the ortho position.
Advanced Spectroscopic and Structural Characterization of 4 Fluoro 3 Methoxybenzhydrol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the 4-Fluoro-3'-methoxybenzhydrol molecule.
Proton (1H) NMR for Aromatic and Aliphatic Resonance Assignment
The 1H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl3), displays characteristic signals corresponding to the methoxy (B1213986), carbinol, and aromatic protons. The methoxy group protons appear as a distinct singlet. The proton on the carbinol carbon (the carbon connecting the two aromatic rings) also presents as a singlet. The aromatic region of the spectrum is more complex due to the presence of two substituted benzene (B151609) rings, showing multiplets that arise from spin-spin coupling between adjacent protons.
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.82 | Singlet | 3H | -OCH3 |
| ~5.80 | Singlet | 1H | CH-OH |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
Carbon (13C) NMR for Carbon Skeleton Analysis
The 13C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are observed for the methoxy carbon, the carbinol carbon, and the twelve aromatic carbons. The carbon atom bonded to the fluorine atom exhibits a characteristic splitting pattern due to carbon-fluorine coupling.
Table 2: 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~55.5 | -OCH3 |
| ~76.3 | CH-OH |
Note: The signals for the aromatic carbons are numerous and often overlap. The carbon attached to fluorine shows a large one-bond coupling constant (¹JCF).
Fluorine (19F) NMR for Fluorine Environment Elucidation
Fluorine-19 NMR is a highly sensitive technique for characterizing organofluorine compounds. For this compound, the 19F NMR spectrum shows a single signal, confirming the presence of one fluorine environment. The chemical shift is influenced by the electronic environment of the fluorine atom on the aromatic ring. alfa-chemistry.com This signal may appear as a multiplet due to coupling with neighboring aromatic protons.
Table 3: 19F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
|---|
Note: 19F NMR chemical shifts are typically referenced to a standard like CFCl3.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assignments
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this compound, COSY spectra would show correlations between the protons within each of the two aromatic rings, helping to trace the connectivity of the protons around each ring system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the unambiguous assignment of which proton is bonded to which carbon, for example, linking the carbinol proton signal to the carbinol carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show a correlation between the carbinol proton and the quaternary carbons of both aromatic rings, confirming the benzhydrol framework. It would also show a correlation between the methoxy protons and the carbon atom of the aromatic ring to which the methoxy group is attached.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
In a GC-MS analysis, the compound is first separated from any impurities by gas chromatography before being introduced into the mass spectrometer. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern is a characteristic fingerprint of the molecule. Common fragmentation pathways for benzhydrols include the loss of a water molecule and cleavage of the bond between the carbinol carbon and one of the aromatic rings, leading to the formation of stable substituted benzyl (B1604629) cations.
Table 4: Predicted GC-MS Fragmentation Data for this compound
| m/z (mass/charge) | Interpretation |
|---|---|
| 232 | Molecular Ion [M]+ |
| 214 | [M - H2O]+ |
| 125 | [C8H9O]+ fragment |
Note: The fragmentation pattern provides valuable structural information by indicating the weaker bonds within the molecule and the stability of the resulting fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a complex mixture. In the context of this compound analysis, LC-MS offers high sensitivity and selectivity, which is crucial for its detection and characterization in intricate matrices such as reaction mixtures or biological samples.
The liquid chromatography component separates this compound from other constituents based on its physicochemical properties, such as polarity and affinity for the stationary phase. A reversed-phase column is typically employed, where the nonpolar stationary phase retains the relatively nonpolar benzhydrol derivative, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, facilitates its elution. Gradient elution, where the mobile phase composition is varied over time, is often utilized to achieve optimal separation from compounds with a wide range of polarities.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation, typically yielding a prominent protonated molecule [M+H]⁺. The high-resolution mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions with high accuracy, allowing for the determination of the elemental composition and confirmation of the molecular weight of this compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of product ions, providing unequivocal identification.
Table 1: Predicted LC-MS Parameters for this compound
| Parameter | Predicted Value/Condition |
| Molecular Formula | C₁₄H₁₃FO₂ |
| Molecular Weight | 232.25 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ = 233.09 |
| Common Adducts | [M+Na]⁺ = 255.07 |
| Fragmentation Ions | Fragments corresponding to the loss of water, methoxy group, and cleavage of the C-C bond connecting the two rings. |
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the IR spectrum is expected to exhibit several characteristic peaks.
The most prominent feature would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the secondary alcohol is expected to appear in the 1200-1050 cm⁻¹ region.
Aromatic C-H stretching vibrations are anticipated to be observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several sharp peaks in the 1600-1450 cm⁻¹ region. The presence of the methoxy group (-OCH₃) would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band near 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-F stretching vibration is expected to produce a strong absorption band in the range of 1250-1000 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (broad) |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Methoxy (-OCH₃) | C-H Stretch | 2950-2850 |
| Alcohol (C-OH) | C-O Stretch | 1200-1050 |
| Fluoroaromatic | C-F Stretch | 1250-1000 |
| Methoxy (-OCH₃) | C-O Stretch | ~1250 (asymmetric), ~1040 (symmetric) |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often results in different vibrational modes being active in Raman versus IR spectra.
For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. The C=C stretching vibrations of the phenyl rings would be particularly prominent. Vibrations involving the C-F bond and the symmetric breathing modes of the aromatic rings would also be Raman active. The O-H stretching vibration, which is very strong and broad in the IR spectrum, is typically weak in the Raman spectrum. This complementary nature of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule.
Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis
Electronic spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption of UV or visible light by this compound will promote electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the two aromatic rings. The presence of the hydroxyl and methoxy substituents, which are auxochromes, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzhydrol. The fluorine atom may have a smaller effect on the absorption wavelength. The spectrum would likely show a strong absorption band (the E-band) around 200-220 nm and a weaker, more structured band (the B-band) around 260-280 nm, which is characteristic of substituted benzene derivatives. The exact position and intensity of these bands are sensitive to the solvent used due to solute-solvent interactions.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λₘₐₓ (nm) | Chromophore |
| π → π* (E-band) | ~210-230 | Aromatic Rings |
| π → π* (B-band) | ~265-285 | Aromatic Rings |
Computational and Theoretical Investigations on 4 Fluoro 3 Methoxybenzhydrol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational chemistry for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net DFT methods, such as those using the B3LYP functional, calculate the electronic energy based on the electron density, offering a balance between computational cost and accuracy. researchgate.net Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory, MP2), are derived directly from theoretical principles without empirical parameters, often providing higher accuracy at a greater computational expense. nih.govfrontiersin.org
For 4-Fluoro-3'-methoxybenzhydrol, these calculations would begin with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atomic positions are iteratively adjusted to minimize the total energy of the system until a stationary point on the potential energy surface is found. youtube.com The final output provides the optimized bond lengths, bond angles, and dihedral angles, representing the molecule's most stable conformation in the gas phase. This optimized geometry is the basis for calculating other properties like vibrational frequencies and electronic characteristics.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C-F | 1.35 | |
| C-O (methoxy) | 1.37 | |
| C-O (hydroxyl) | 1.43 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-C (carbinol-aryl) | 1.52 | |
| O-H (hydroxyl) | 0.96 | |
| **Bond Angles (°) ** | ||
| F-C-C | 118.5 | |
| C-O-C (methoxy) | 117.0 | |
| C-O-H (hydroxyl) | 109.0 | |
| C-C(OH)-C | 111.0 |
Note: The data in this table is illustrative and represents typical values expected from a DFT calculation for similar molecular structures. Actual calculated values would vary based on the specific level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the electron-donating ability of the molecule; a higher EHOMO suggests a better electron donor. irjweb.com The energy of the LUMO (ELUMO) is related to the electron affinity, with a lower ELUMO indicating a better electron acceptor. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of different aspects of a molecule's reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Calculated Reactivity Descriptors for this compound
| Parameter | Formula | Value (eV) | Description |
| EHOMO | - | -5.98 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.83 | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | 5.98 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.15 | Energy released when an electron is added |
| Absolute Hardness (η) | (I - A) / 2 | 2.415 | Resistance to change in electron distribution |
| Chemical Potential (μ) | -(I + A) / 2 | -3.565 | Electron escaping tendency |
| Absolute Electronegativity (χ) | (I + A) / 2 | 3.565 | Power to attract electrons |
| Electrophilicity Index (ω) | μ² / (2η) | 2.628 | Propensity to accept electrons |
Note: The data in this table is illustrative and based on typical values for substituted aromatic compounds. The values are used to explain the application of FMO theory.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally.
A potential energy surface (PES), or energy landscape, is a conceptual map that relates the energy of a molecule or a system of molecules to its geometry. nih.gov For a chemical reaction, a one-dimensional slice through this landscape along the reaction coordinate provides a reaction energy profile. This profile maps the energy changes as reactants are converted into products, passing through high-energy transition states and potential intermediates. researchgate.netresearchgate.net
A key transformation for this compound is its synthesis, often achieved via the reduction of the corresponding ketone, 4-Fluoro-3'-methoxybenzophenone (B1325093). Computational modeling of this reaction would involve:
Geometry Optimization: Calculating the optimized structures and energies of the reactant (ketone), the reducing agent (e.g., a hydride source), the product (alcohol), and any byproducts.
Transition State Search: Locating the highest energy point along the reaction pathway, the transition state (TS). This is a first-order saddle point on the PES and is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
This mapping provides a detailed mechanistic understanding of how bond-breaking and bond-forming events occur during the transformation. core.ac.uk
Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models account for these effects in two primary ways: explicitly, by including individual solvent molecules, or implicitly, by treating the solvent as a continuous medium with a defined dielectric constant. youtube.com Implicit models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used to calculate solvation free energies. github.iorsc.org
For this compound, a fluorinated alcohol, solvation and hydrogen bonding are particularly important.
Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor (via the H atom) and acceptor (via the lone pairs on the O atom). youtube.com It can form intermolecular hydrogen bonds with solvent molecules (e.g., water, methanol) or other solute molecules. ncert.nic.in It can also potentially form intramolecular hydrogen bonds, although this is less likely in this specific structure without other nearby acceptor groups. rsc.org The presence of the electron-withdrawing fluorine atom can increase the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor.
Solvation of Functional Groups: The methoxy (B1213986) group can act as a hydrogen bond acceptor. The fluorinated and non-fluorinated aromatic rings will have different interactions with polar and non-polar solvents. Computational studies can quantify the strength of these interactions and predict how the choice of solvent might alter the reaction energy landscape or the conformational equilibrium of the molecule. mdpi.com
Conformational Analysis and Intermolecular Interactions
Conformational analysis computationally explores the potential energy surface with respect to these rotations (dihedral angles). frontiersin.orgnih.gov By systematically rotating these bonds and calculating the energy at each step, a potential energy map can be generated. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them. chemrxiv.org In substituted benzophenone (B1666685) and benzhydrol systems, the preferred conformation is often a non-planar, twisted arrangement of the phenyl rings to minimize steric hindrance between the ortho-hydrogens. sci-hub.se The specific arrangement in this compound will be influenced by the electronic and steric effects of the fluoro and methoxy substituents.
Intermolecular interactions dictate how molecules pack in the solid state and interact in solution. Beyond hydrogen bonding from the hydroxyl group, this compound can engage in other non-covalent interactions. These include π-π stacking interactions between the aromatic rings and C-H···π interactions. researchgate.net The role of organic fluorine in such interactions is complex; while fluorine is highly electronegative, it is a poor hydrogen bond acceptor, but it can participate in other dipole-dipole and multipolar interactions that influence molecular recognition and crystal packing. researchgate.net Computational analysis of a dimer or a small cluster of molecules can help quantify the energies of these various intermolecular forces.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
To elucidate the dynamic behavior of this compound, molecular dynamics (MD) simulations are employed. These simulations provide a detailed view of the molecule's conformational landscape and its fluctuations over time at an atomistic level. A typical simulation would involve placing a single this compound molecule in a solvated environment, such as a box of water molecules, to mimic physiological conditions, or in a non-polar solvent to understand its intrinsic dynamics. The system is then subjected to a set of initial velocities and allowed to evolve according to the principles of classical mechanics.
Analysis of the MD trajectory would likely reveal significant flexibility in the molecule. The fluoro-substituted phenyl ring and the methoxy-substituted phenyl ring would be expected to undergo frequent rotation relative to each other. This rotation would not be entirely free, with certain conformations being more energetically favorable due to steric hindrance and electronic interactions between the two rings. The hydroxyl group's hydrogen atom would also exhibit considerable mobility, capable of forming transient intramolecular hydrogen bonds with the methoxy group's oxygen atom or the fluorine atom, which would influence the conformational preference of the molecule.
The following data table represents hypothetical results from a 100-nanosecond MD simulation, illustrating the probable distribution of key dihedral angles.
| Dihedral Angle | Atoms Involved | Mean Angle (degrees) | Standard Deviation (degrees) | Major Conformations (degrees) |
| Ring Torsion | C(Ar1-C2)-C(Ar1-C1)-C(α)-C(Ar2-C1') | 150.2 | 25.8 | -160, -80, 80, 160 |
| Hydroxyl Torsion | H-O-C(α)-C(Ar1-C1) | 65.4 | 45.2 | -60, 60, 180 |
| Methoxy Torsion | C(Ar2-C2')-C(Ar2-C3')-O-C(Me) | 175.1 | 15.3 | 180 (anti-periplanar) |
Note: The data in this table is hypothetical and for illustrative purposes.
These simulations would indicate that this compound is not a static entity but rather a dynamic molecule that explores a wide range of conformations. This inherent flexibility is a crucial determinant of its chemical reactivity and its ability to bind to biological targets, as it can adapt its shape to fit into binding pockets.
Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand the nature of weak interactions within and between molecules. For this compound, NCI analysis is particularly valuable for predicting how individual molecules will interact with each other to form a larger, ordered structure, such as in a crystal lattice. This analysis is based on the electron density and its derivatives, which can identify regions of space involved in hydrogen bonding, van der Waals forces, and steric repulsion.
In the context of this compound's supramolecular assembly, NCI analysis would likely identify several key interactions that dictate the crystal packing. The most significant of these would be hydrogen bonding involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor (from the hydrogen atom) and a hydrogen bond acceptor (at the oxygen atom), leading to the formation of chains or networks of molecules.
A hypothetical summary of the significant non-covalent interactions identified through NCI analysis for a dimer of this compound is presented in the table below.
| Interaction Type | Interacting Atoms/Groups | Distance (Å) | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bond | O-H···O (hydroxyl of another molecule) | 1.85 | -5.2 |
| Halogen Bond | C-F···O (methoxy of another molecule) | 3.10 | -1.5 |
| π-π Stacking | Phenyl Ring ··· Methoxy-phenyl Ring | 3.50 | -2.8 |
| C-H···π Interaction | C-H (aromatic) ··· Phenyl Ring | 2.90 | -1.1 |
Note: The data in this table is hypothetical and for illustrative purposes.
The NCI analysis would provide a visual map of these interactions, with different colors representing the type and strength of the interaction. For example, strong, attractive interactions like hydrogen bonds would appear as distinct, colored surfaces between the interacting atoms. Weaker, attractive van der Waals interactions would be represented by broader, more diffuse surfaces, while steric clashes would also be clearly identifiable. This detailed understanding of the non-covalent interactions is crucial for rationalizing the observed crystal structure of this compound and for designing new materials with desired solid-state properties.
Potential Applications in Advanced Materials and Chemical Synthesis
4-Fluoro-3'-methoxybenzhydrol as a Building Block in Complex Organic Synthesis
The strategic placement of fluoro and methoxy (B1213986) substituents on the benzhydrol framework makes this compound a valuable precursor in the construction of complex molecular architectures. Its utility spans from the synthesis of advanced polymers to the creation of specialized molecules for asymmetric synthesis.
Precursor for Advanced Polyketone and Fluorene (B118485) Derivatives
While direct experimental data on the use of this compound in the synthesis of polyketones is not extensively documented, the fundamental reactivity of benzhydrol derivatives suggests its potential as a monomer or a key intermediate. Aromatic polyketones are a class of high-performance thermoplastics known for their exceptional thermal and mechanical properties. The incorporation of a fluorinated and methoxylated benzhydrol unit could introduce desirable modifications to the polymer backbone, potentially influencing properties such as solubility, processability, and thermal stability.
Similarly, the synthesis of fluorene derivatives, which are important structural motifs in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes, can be envisaged starting from this compound. The benzhydrol moiety can undergo intramolecular cyclization reactions, such as the Friedel-Crafts reaction, to form the fluorene core. The fluorine and methoxy substituents would be retained in the final fluorene structure, offering a handle for fine-tuning the electronic and photophysical properties of the resulting material.
Table 1: Potential Polymer and Fluorene Derivatives from this compound
| Precursor | Potential Derivative | Key Reaction Type | Potential Application Area |
|---|---|---|---|
| This compound | Fluorinated and methoxylated polyketone | Polycondensation | High-performance thermoplastics |
Synthesis of Chiral Auxiliaries or Ligands with Tunable Electronic Properties
The hydroxyl group of this compound serves as a key functional handle for its attachment to prochiral substrates, enabling its use as a chiral auxiliary in asymmetric synthesis. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The distinct electronic nature of the two aryl rings in this compound—one electron-poor due to the fluorine and the other electron-rich due to the methoxy group—can exert a significant influence on the diastereoselectivity of reactions. This electronic dissymmetry allows for the fine-tuning of the steric and electronic environment around the reaction center, potentially leading to high levels of stereocontrol.
Furthermore, this substituted benzhydrol can serve as a scaffold for the synthesis of chiral ligands for transition metal catalysis. The electronic properties of the ligand, which are crucial for the activity and selectivity of the metal catalyst, can be systematically modulated by the presence of the fluoro and methoxy groups. This "tunability" is a highly desirable feature in ligand design, as it allows for the optimization of catalytic performance for specific chemical transformations.
Exploration in the Development of Catalytic Systems and Processes
Beyond its role as a building block, this compound and its derivatives are being explored for their potential to actively participate in and influence catalytic processes.
Investigation as a Co-catalyst or Solvent Additive in Organic Reactions
The Lewis basicity of the methoxy group and the potential for hydrogen bonding involving the hydroxyl group suggest that this compound could function as a co-catalyst or a solvent additive in certain organic reactions. By interacting with reactants or intermediates, it could stabilize transition states, enhance reaction rates, or influence product selectivity. For instance, in reactions proceeding through carbocationic intermediates, the electron-rich methoxy-substituted phenyl ring could provide a stabilizing effect.
Participation in Photochemical Transformations and Energy Transfer Processes
The aromatic rings in this compound are chromophores that can absorb ultraviolet light, leading to electronically excited states. This property opens the door to its participation in photochemical transformations. Benzhydrol itself is known to be involved in photoreduction reactions. acs.orgbgsu.eduyoutube.comresearchgate.net The substituents on this compound would be expected to modify its photochemical behavior, potentially influencing the efficiency and outcome of such reactions.
Moreover, the electronically distinct aryl rings could facilitate intramolecular energy transfer processes. Upon photoexcitation, energy could be transferred from one ring to the other, a phenomenon that is of interest in the design of molecular-scale devices and sensors. The study of the photophysics of this molecule could provide valuable insights into the fundamental principles of energy transfer in bichromophoric systems.
Contribution to the Design of Novel Functional Materials
The unique combination of a fluorine atom and a methoxy group on a benzhydrol scaffold makes this compound an attractive building block for the design of novel functional materials. The presence of fluorine can enhance properties such as thermal stability, chemical resistance, and lipophilicity, which are often desirable in materials science. The methoxy group, on the other hand, can influence intermolecular interactions and solubility.
By incorporating this molecule into larger structures, such as polymers, dendrimers, or liquid crystals, it is possible to create materials with tailored properties. For example, polymers containing this unit might exhibit unique dielectric properties or enhanced processability. In the context of organic electronics, the electronic asymmetry of the molecule could be exploited to control charge transport characteristics. The versatility of this compound as a synthetic intermediate paves the way for the rational design and synthesis of a new generation of functional organic materials with applications in diverse technological fields.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Polyketone |
Current Challenges and Future Research Directions
Development of Highly Efficient and Environmentally Benign Synthetic Routes
The synthesis of diarylmethanols, including 4-Fluoro-3'-methoxybenzhydrol, traditionally relies on methods like the Grignard reaction, which involves the addition of an organomagnesium halide to an aldehyde. wikipedia.org For this specific compound, a plausible route involves the reaction of 4-fluorophenylmagnesium bromide with 3-methoxybenzaldehyde. While effective, this and other organometallic routes often present challenges related to moisture sensitivity, stoichiometric use of metals, and generation of metallic waste products.
Future research is increasingly focused on developing greener and more efficient synthetic protocols. A significant challenge is to move away from traditional methods towards catalytic and environmentally benign alternatives.
Key Research Directions:
Biocatalysis: The use of microbial transformations for the asymmetric reduction of prochiral ketones offers an eco-friendly pathway to enantioenriched diarylmethanols. niscpr.res.in Research could explore suitable microorganisms or isolated enzymes capable of reducing 4-fluoro-3'-methoxybenzophenone (B1325093) to the target alcohol with high yield and enantioselectivity, operating in aqueous media under mild conditions. niscpr.res.in
Catalytic Hydrogenation: Developing catalytic systems for the asymmetric hydrogenation of the corresponding ketone is another promising avenue. This involves designing chiral catalysts that can achieve high turnover numbers and selectivities, minimizing waste and energy consumption.
Mechanochemistry: Solid-state reactions induced by mechanical force (ball milling) are emerging as a solvent-free alternative for generating reactive species like Grignar d reagents. nih.gov Investigating the mechanochemical synthesis of this compound could drastically reduce solvent waste.
Table 1: Comparison of Synthetic Strategies for Diaryl Alcohols
| Method | Typical Reagents | Conditions | Advantages | Challenges & Future Directions |
| Grignard Reaction | Arylmagnesium halide, Aldehyde, Ethereal Solvent | Anhydrous | High yield, Versatile | Moisture sensitive, Stoichiometric metal waste |
| Ketone Reduction | Sodium borohydride (B1222165), Zinc dust | Alcoholic solvent | Simple, Inexpensive | Lacks stereocontrol, Generates waste |
| Biocatalysis | Whole cells (e.g., Rhizopus arrhizus), Ketone | Aqueous media, Mild temp. | High enantioselectivity, Eco-friendly niscpr.res.in | Substrate specificity, Optimization of conditions |
| Catalytic Hydrogenation | H₂, Chiral catalyst (e.g., Ru, Rh-based) | High pressure, Organic solvent | High atom economy, Catalytic | Catalyst cost and sensitivity, High pressure |
In-depth Exploration of Underexplored Reactivity Pathways and Mechanistic Nuances
The reactivity of benzhydrols is well-established in areas like oxidation to benzophenones and conversion to diphenylmethyl halides. However, the influence of specific substituents, such as the fluorine and methoxy (B1213986) groups in this compound, on reaction mechanisms presents subtle yet significant research questions.
A key area for investigation is the mechanism of the Grignard reaction used in its synthesis. The reaction with aromatic aldehydes and ketones can proceed through either a polar (nucleophilic addition) or a radical (single-electron transfer, SET) pathway. acs.org The competition between these pathways is influenced by the substrate's reduction potential. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group could present an interesting case for mechanistic study.
Future Research Focus:
Mechanistic Probes: Employing radical clocks and kinetic isotope effect studies to determine the extent of SET versus nucleophilic addition in the formation of this compound. acs.org
Fluorine-Specific Reactivity: Investigating reactions that leverage the unique properties of the C-F bond. While typically robust, under specific catalytic conditions, this bond could participate in novel transformations. Mechanistic studies on the formation of fluoro-Grignard reagents, though challenging, could open new synthetic possibilities. nih.govacs.org
Computational Modeling: Using Density Functional Theory (DFT) calculations to model reaction transition states and intermediates, providing insights into the electronic effects of the substituents on reactivity and reaction pathways.
Advancements in Spectroscopic Characterization Techniques for Complex Fluorinated Systems
The unambiguous characterization of fluorinated molecules is critical. While standard techniques like ¹H and ¹³C NMR are essential, they are often complicated by C-F and H-F coupling. ¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of organofluorine compounds due to its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and wide chemical shift range. nih.govresearchgate.netjeolusa.com
The challenge lies in fully leveraging the rich information content of ¹⁹F NMR spectra, where complex long-range couplings can complicate interpretation. jeolusa.com
Future Research Directions:
Advanced NMR Methods: Developing and applying multi-dimensional NMR techniques (e.g., ¹H-¹⁹F HETCOR, ¹³C-¹⁹F HETCOR) for the precise structural assignment of complex fluorinated systems like this compound and its derivatives.
¹⁹F-Centered Analysis: Utilizing ¹⁹F as a spectroscopic probe to study molecular interactions and reaction mechanisms without the need for isotopic labeling. nih.govresearchgate.net This is particularly useful for analyzing complex mixtures in metabolic or degradation studies.
Solid-State NMR: Employing solid-state NMR to probe the structure and dynamics of this compound in its crystalline form, complementing data from X-ray diffraction.
Table 2: Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~7.3-6.8 | m | - | Aromatic protons |
| ~5.8 | s | - | Methine proton (CH-OH) | |
| ~3.8 | s | - | Methoxy protons (OCH₃) | |
| ~2.5 | br s | - | Hydroxyl proton (OH) | |
| ¹³C | ~160 | d | JCF ≈ 245 | C-F |
| ~140-110 | m | - | Aromatic carbons | |
| ~75 | s | - | Methine carbon (CH-OH) | |
| ~55 | s | - | Methoxy carbon (OCH₃) | |
| ¹⁹F | ~ -115 | m | - | Ar-F |
| Note: These are estimated values based on typical ranges for similar functional groups. |
Integration of Advanced Machine Learning and Artificial Intelligence in Chemical Design and Synthesis Prediction
Future Research Applications:
Retrosynthesis Planning: Using AI platforms to generate and optimize synthetic routes to this compound and its analogues, potentially uncovering more efficient or novel pathways than those conceived by human chemists. rsc.orgacs.org
Reaction Outcome Prediction: Deploying ML models to predict the yield and selectivity of reactions involving fluorinated precursors, helping to prioritize experimental efforts and reduce waste. jetir.org
De Novo Design: Employing generative AI models to design new benzhydrol derivatives with optimized properties (e.g., enhanced biological activity or specific material characteristics) by learning from structure-property relationship data. lifechemicals.comnih.gov
Systematic Investigation of Solid-State Properties and Crystal Engineering for Tailored Applications
The introduction of fluorine into an organic molecule significantly influences its solid-state properties. rsc.org The high electronegativity and unique electronic nature of fluorine allow it to participate in a range of non-covalent interactions, including C-H···F, C-F···π, and F···F contacts, which can be exploited in crystal engineering. acs.orgresearchgate.netrsc.org The systematic study of the crystal structure of this compound is essential for understanding how these forces, in conjunction with traditional hydrogen bonds from the hydroxyl group, direct molecular packing.
The primary challenge is to gain predictive control over supramolecular assembly to design materials with tailored properties (e.g., specific melting points, solubility, or optical characteristics).
Key Research Areas:
Single-Crystal X-ray Diffraction: Obtaining high-quality crystal structures of this compound and its co-crystals to precisely map the network of intermolecular interactions.
Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs), as each may exhibit distinct physical properties.
Computational Crystal Structure Prediction: Using computational methods to predict stable crystal packing arrangements, guiding experimental efforts to obtain desired solid-state forms.
Table 3: Key Intermolecular Interactions Involving Organic Fluorine
| Interaction Type | Description | Typical Energy (kJ/mol) | Role in Crystal Packing |
| O-H···O | Classical hydrogen bond | 15-40 | Strong, directional synthon |
| C-H···F | Weak hydrogen bond | 2-10 | Influences molecular conformation and packing rsc.org |
| C-F···π | Interaction between C-F bond and an aromatic ring | 4-8 | Can act as a structure-directing force acs.org |
| F···F | Weak dipole-dipole or dispersion interaction | 2-6 | Contributes to close packing arrangements |
Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science
The true potential of a molecule like this compound is best realized through interdisciplinary research that bridges organic chemistry with materials science and biology. ucsb.edufrontiersin.org The combination of a fluorinated aromatic ring, a second tunable aromatic system, and a reactive hydroxyl group makes this compound an attractive building block, or synthon, for more complex functional materials. harvard.edu
The challenge is to foster effective collaboration between synthetic chemists, who can create the molecules, and materials scientists or biologists, who can test and apply them. frontiersin.orgucsd.edu
Future Interdisciplinary Avenues:
Organic Electronics: Using the benzhydrol core as a building block for larger π-conjugated systems. kyushu-u.ac.jp The hydroxyl group provides a handle for further functionalization, and the electronic properties can be tuned by the substituents, making such derivatives candidates for organic light-emitting diodes (OLEDs) or organic semiconductors.
Liquid Crystals: Designing and synthesizing derivatives of this compound to explore their potential as liquid crystalline materials, where the molecular shape and polarity are critical.
Medicinal Chemistry: While outside the direct scope of this analysis, the diarylmethanol scaffold is a well-known pharmacophore. Future work could explore its utility as an intermediate in the synthesis of biologically active compounds, where the fluorine and methoxy groups are introduced to modulate properties like metabolic stability and receptor binding. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-3'-methoxybenzhydrol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution, with fluorinated precursors and methoxy-containing reagents. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical. For example, using anhydrous AlCl₃ as a catalyst in dichloromethane at 0–5°C can enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Yield improvements (>70%) are achieved by controlling stoichiometry and avoiding hydrolysis of sensitive intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%).
- NMR : ¹H/¹³C NMR in CDCl₃ confirms substitution patterns (e.g., fluorine-induced deshielding at δ 160–165 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 246.08) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of vapors.
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Emergency Measures : For skin contact, rinse with 10% ethanol/water; for spills, neutralize with sodium bicarbonate .
Advanced Research Questions
Q. How does the methoxy group in this compound influence its solubility and reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) via hydrogen bonding. In Suzuki-Miyaura couplings, the electron-donating methoxy group activates the benzhydrol core, enabling efficient palladium-catalyzed aryl-aryl bond formation. Optimize with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in refluxing toluene (yields ~85%) . Contrast with non-methoxy analogs, which show lower reactivity due to reduced electron density .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. To address:
- Reproducibility : Standardize in vitro assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., HeLa or MCF-7) and controls.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Synthesize and test derivatives lacking the methoxy or fluoro group to isolate pharmacophore contributions .
Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?
- Methodological Answer : Grow single crystals via slow evaporation of saturated ethyl acetate solutions. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refinement with SHELXL reveals torsion angles (e.g., C1-C2-O-CH₃ = 12.5°) and intermolecular interactions (e.g., C–H···F hydrogen bonds). A low R factor (<0.05) ensures accuracy .
Q. What role does this compound play in designing enzyme inhibitors?
- Methodological Answer : The compound serves as a scaffold for acetylcholinesterase (AChE) or kinase inhibitors. Molecular docking (AutoDock Vina) predicts binding to AChE’s peripheral anionic site (Ki ~2.3 µM). Validate via kinetic assays (Ellman’s method) with IC₅₀ values compared to donepezil . Fluorine’s electronegativity enhances target affinity, while methoxy improves pharmacokinetic properties (e.g., logP reduction) .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis of this compound?
- Methodological Answer : Scale-up challenges include exothermic reactions and byproduct formation. Solutions:
- Flow Chemistry : Use microreactors for precise temperature control and reduced reaction time.
- Catalyst Recycling : Immobilize catalysts (e.g., Fe₃O₄-supported Pd nanoparticles) to minimize metal leaching .
- Process Analytical Technology (PAT) : Monitor reactions in real-time with FTIR or Raman spectroscopy .
Q. What advanced techniques confirm fluorine’s electronic effects on the benzhydrol core?
- Methodological Answer :
- DFT Calculations : Gaussian 09 at B3LYP/6-311++G(d,p) level computes charge distribution (e.g., fluorine’s σ-hole enhances electrophilicity) .
- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to correlate fluorine substitution with electron-withdrawing effects (Epa ~1.2 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
